

Beryllium carbonate CAS registry number and identifiers

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Compound of Interest		
Compound Name:	Beryllium carbonate	
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An In-depth Technical Guide to Beryllium Carbonate: CAS Registry Number and Identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **beryllium carbonate**, focusing on its various forms, their chemical identifiers, and key physicochemical properties. It includes detailed experimental protocols for the synthesis and analysis of **beryllium carbonate**, presented in a format tailored for scientific and research applications.

Introduction to Beryllium Carbonate

Beryllium carbonate is an inorganic compound that exists in three primary forms: anhydrous (BeCO₃), tetrahydrate (BeCO₃·4H₂O), and basic beryllium carbonate (Be₂(CO₃)(OH)₂).[1] The anhydrous and tetrahydrate forms are known to be unstable, with the anhydrous form readily decomposing into beryllium oxide (BeO) and carbon dioxide (CO₂), necessitating storage under a CO₂ atmosphere.[1][2] The tetrahydrate is similarly unstable and is reportedly formed when carbon dioxide is bubbled through a solution of beryllium hydroxide.[1] Basic beryllium carbonate is a more stable mixed salt containing both carbonate and hydroxide ions.[1] Due to the toxicity of beryllium compounds, all handling should be performed with appropriate safety precautions.

Chemical Identifiers and Physicochemical Properties



The different forms of **beryllium carbonate** are distinguished by their unique identifiers and properties. The following tables summarize these key data points.

Table 1: Chemical Identifiers for Beryllium Carbonate

Forms

Identifier	Anhydrous Beryllium Carbonate	Beryllium Carbonate Tetrahydrate	Basic Beryllium Carbonate
CAS Registry Number	13106-47-3[1]	60883-64-9[3][4]	66104-24-3[3]
Chemical Formula	BeCO₃[1]	BeCO ₃ ·4H ₂ O[4]	Be ₂ (CO ₃)(OH) ₂ [1]
IUPAC Name	beryllium carbonate[2]	beryllium carbonate tetrahydrate	Bis(carbonato(2-))dihy droxytriberyllium
PubChem CID	61577[1]	-	-
EC Number	236-030-8[1]	-	-
UN Number	1566[1]	-	-

Table 2: Physicochemical Properties of Beryllium

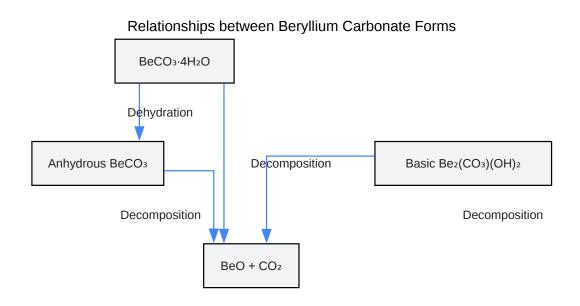
Carbonate Forms

Property	Anhydrous Beryllium Carbonate	Beryllium Carbonate Tetrahydrate	Basic Beryllium Carbonate
Molar Mass	69.02 g/mol [1]	141.08 g/mol [3][4]	181.07 g/mol [5]
Appearance	White powder[6]	White hexagonal crystals[3][4]	White powder[3]
Melting/Decomposition Point	54 °C (melts), 100 °C (decomposes)[1]	100 °C (decomposes) [3][4]	Decomposes in hot water[3]
Solubility in Water	0.36 g/100 mL[1]	Insoluble	Insoluble in cold water[3]



Relationships and Transformations

The different forms of **beryllium carbonate** are interrelated through hydration, dehydration, and decomposition reactions. The following diagram illustrates these relationships.



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Caption: Interconversion pathways of beryllium carbonate forms.

Experimental Protocols

The synthesis and analysis of **beryllium carbonate** require specific methodologies due to the instability of some of its forms and the toxicity of beryllium.

Synthesis Protocols

Protocol 1: Synthesis of Basic Beryllium Carbonate[1][7]

This method involves the precipitation of basic **beryllium carbonate** from a beryllium salt solution.



Preparation of Reactants:

- Prepare a solution of high-purity beryllium sulfate (BeSO₄·4H₂O) in deionized water.
- Prepare a separate solution of ammonium carbonate ((NH₄)₂CO₃) in deionized water. An
 excess of ammonium carbonate is typically used.

Precipitation:

- While vigorously stirring the beryllium sulfate solution, slowly add the ammonium carbonate solution to induce precipitation.
- Digestion and Filtration:
 - Gently heat the resulting slurry to between 50°C and 75°C for 30-60 minutes to promote particle growth.[7]
 - Filter the precipitate using a Buchner funnel.
 - Wash the filter cake multiple times with deionized water, followed by a final wash with acetone to facilitate drying.

Drying:

 Dry the product at a low temperature (e.g., 50-60°C) under vacuum to prevent decomposition.[7]

Protocol 2: Synthesis of **Beryllium Carbonate** Tetrahydrate[1][8]

This protocol describes the formation of the unstable tetrahydrate.

- Reaction Setup:
 - Prepare a saturated aqueous solution of beryllium hydroxide (Be(OH)₂) in a beaker with continuous stirring.
- Carbonation:



- Bubble carbon dioxide gas through the saturated beryllium hydroxide solution using a gas dispersion tube at a slow, steady rate.
- Continue bubbling CO₂ until a sufficient amount of white precipitate (beryllium carbonate tetrahydrate) has formed.

Isolation:

• Immediately filter the precipitate using a Büchner funnel. Due to its instability, the product should be analyzed as soon as possible after isolation.

Protocol 3: Synthesis of Anhydrous **Beryllium Carbonate** (High-Pressure Method)[9]

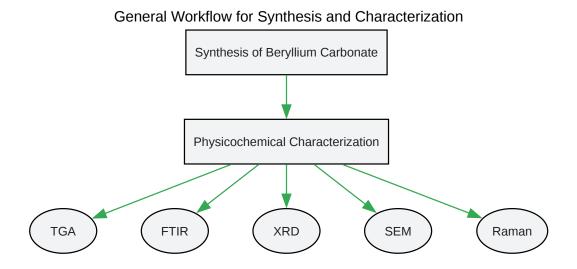
This specialized protocol is for the synthesis of the anhydrous form under high-pressure and high-temperature conditions.

- Sample Preparation:
 - A mixture of beryllium oxide (BeO) powder and a ruby chip (for pressure determination) is loaded into a diamond anvil cell (DAC).
- Pressurization and Heating:
 - The DAC is cryogenically loaded with carbon dioxide, which acts as both a reactant and a pressure-transmitting medium.
 - The sample is compressed to approximately 20 GPa and laser-heated to around 1500 K.
- Analysis:
 - The formation of anhydrous beryllium carbonate is confirmed in-situ using techniques such as synchrotron X-ray diffraction and Raman spectroscopy.

Analytical Protocols

A multi-technique approach is recommended for the comprehensive characterization of **beryllium carbonate**.





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Caption: A typical experimental workflow for **beryllium carbonate**.

Thermogravimetric Analysis (TGA)

- Objective: To determine thermal stability and decomposition profiles.
- Instrumentation: Thermogravimetric analyzer.
- Sample Preparation: 5-10 mg of the sample is placed in an alumina or platinum crucible.[10]
- Experimental Conditions:
 - Atmosphere: Inert (e.g., nitrogen) or CO₂.[3]
 - Heating Rate: Typically 5-10 °C/min.[10][11]
 - Temperature Range: Ambient to >300 °C.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy



- Objective: To identify functional groups (carbonate, hydroxide, water).
- Instrumentation: FTIR spectrometer.
- Sample Preparation: A small amount of sample (1-2 mg) is mixed with dry KBr (~200 mg) and pressed into a pellet.[10]
- Data Collection:
 - Spectral Range: 4000-400 cm⁻¹.[10]
 - Resolution: 4 cm⁻¹.[10]

X-ray Diffraction (XRD)

- Objective: To determine crystal structure and phase purity.
- Instrumentation: Powder X-ray diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ Å}$).[10][12]
- Sample Preparation: A fine powder is pressed into a sample holder. For unstable forms, an inert atmosphere glovebox is required.[12]
- Data Collection:
 - 2θ Range: 10-80° with a step size of 0.02°.[10]

Scanning Electron Microscopy (SEM)

- Objective: To visualize surface morphology and particle size.
- Instrumentation: Scanning electron microscope.
- Sample Preparation: Powder is dispersed on a carbon adhesive tab and sputter-coated with a conductive material (e.g., gold).[10]
- Imaging: Images are acquired at various magnifications using secondary and backscattered electron detectors.

Raman Spectroscopy



- Objective: To analyze vibrational modes of the crystal lattice.
- Instrumentation: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[8]
- Sample Preparation: A small amount of sample is placed on a microscope slide. For the tetrahydrate, analysis should be performed on the moist solid immediately after synthesis.[8]
- Data Acquisition: Spectra are acquired over a suitable range (e.g., 100-4000 cm⁻¹).[8]

Conclusion

This technical guide provides essential information on the identifiers, properties, and experimental protocols for the various forms of **beryllium carbonate**. The instability of the anhydrous and tetrahydrate forms presents significant challenges in their synthesis and characterization, making the more stable basic **beryllium carbonate** the form more commonly encountered in practice. The detailed methodologies and data presented herein serve as a valuable resource for researchers and scientists working with this compound. Due to the significant health risks associated with beryllium, all experimental work must be conducted with strict adherence to safety protocols.

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